molecular formula C3H3BrN2S B12948264 3-Bromoisothiazol-4-amine

3-Bromoisothiazol-4-amine

Cat. No.: B12948264
M. Wt: 179.04 g/mol
InChI Key: IWDOIRRIHNHMPL-UHFFFAOYSA-N
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Description

3-Bromoisothiazol-4-amine is a heterocyclic compound containing a bromine atom and an amine group attached to an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both bromine and amine functionalities makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazol-4-amine typically involves the bromination of isothiazole derivatives. One common method is the bromination of 4-aminothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromoisothiazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can form covalent bonds with nucleophilic sites in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison: 3-Bromoisothiazol-4-amine is unique due to the presence of both bromine and amine functionalities on the isothiazole ring. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may only have one reactive site .

Properties

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

IUPAC Name

3-bromo-1,2-thiazol-4-amine

InChI

InChI=1S/C3H3BrN2S/c4-3-2(5)1-7-6-3/h1H,5H2

InChI Key

IWDOIRRIHNHMPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)Br)N

Origin of Product

United States

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